The synthesis of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves a cyclization reaction of a suitable fused 2-aminothiophene-3-carbonitrile precursor. [] While the specific synthesis protocol for this compound is not detailed in the provided literature, it is likely to involve the use of chloroformamidine hydrochloride in diglyme as a cyclizing agent, similar to other analogs within the same study. [] Further details about specific reaction conditions, purification methods, and yields are not available in the provided abstracts.
The mechanism of action of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, particularly concerning its antimalarial activity, is not described in the provided literature. [] Further studies are required to elucidate the specific molecular targets and pathways affected by this compound.
The primary application of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, based on current research, appears to be in the field of antimalarial drug development. [] This compound demonstrated inhibitory effects against both Plasmodium berghei in mice and P. falciparum in vitro, suggesting potential as a lead compound for novel antimalarial therapies. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1